(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyridine ring and an acrylate ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Esterification: The final step involves the esterification of the resulting chloro-substituted pyrrolopyridine with methyl acrylate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The acrylate ester group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrrolopyridine derivative, while reduction of the acrylate ester can produce the corresponding alcohol.
Scientific Research Applications
(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor modulation, make it a candidate for biochemical studies.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including kinase inhibition and anticancer properties.
Pyrrolo[2,3-b]pyridine Derivatives: These derivatives are known for their potential as fibroblast growth factor receptor inhibitors and have applications in cancer therapy.
Uniqueness
(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate is unique due to its specific substitution pattern and the presence of the acrylate ester group, which may confer distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives.
Properties
IUPAC Name |
methyl (E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDAOSLDRZLPL-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC(=C2C(=C1)C=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673634 |
Source
|
Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198098-49-5 |
Source
|
Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.